1-Phenyl-1H-tetrazole-5-carbaldehyde
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Overview
Description
1-Phenyl-1H-tetrazole-5-carbaldehyde is a chemical compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a phenyl group attached to the tetrazole ring and an aldehyde functional group at the 5-position. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of 1-Phenyl-1H-tetrazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of phenylhydrazine with sodium azide in the presence of an acid catalyst to form 1-phenyl-1H-tetrazole. This intermediate is then oxidized using appropriate oxidizing agents to introduce the aldehyde functional group at the 5-position . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, such as using eco-friendly solvents and catalysts .
Chemical Reactions Analysis
1-Phenyl-1H-tetrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like nitric acid or halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-1H-tetrazole-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-tetrazole-5-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The tetrazole ring can participate in hydrogen bonding and π-π stacking interactions, enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole-5-carbaldehyde can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound has a thiol group instead of an aldehyde group, making it useful as a corrosion inhibitor and in the synthesis of metal complexes.
5-Phenyl-1H-tetrazole: This compound lacks the aldehyde functional group and is used as a precursor in the synthesis of various tetrazole derivatives.
1-Phenyl-1H-tetrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group and is used in medicinal chemistry as a bioisostere for carboxylic acids.
The uniqueness of this compound lies in its aldehyde functional group, which provides distinct reactivity and applications compared to other tetrazole derivatives .
Properties
CAS No. |
37468-67-0 |
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Molecular Formula |
C8H6N4O |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
1-phenyltetrazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6N4O/c13-6-8-9-10-11-12(8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
JMPVYNJKWJGXEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C=O |
Origin of Product |
United States |
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